Ethyl 4-propylthiazole-5-carboxylate
CAS No.:
Cat. No.: VC18324842
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NO2S |
|---|---|
| Molecular Weight | 199.27 g/mol |
| IUPAC Name | ethyl 4-propyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C9H13NO2S/c1-3-5-7-8(13-6-10-7)9(11)12-4-2/h6H,3-5H2,1-2H3 |
| Standard InChI Key | ZCGNAOOTQDQKAL-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(SC=N1)C(=O)OCC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Ethyl 4-propylthiazole-5-carboxylate (IUPAC name: ethyl 4-propyl-1,3-thiazole-5-carboxylate) has the molecular formula C₉H₁₃NO₂S and a calculated molecular weight of 199.27 g/mol. Its structure consists of a thiazole core—a sulfur-containing heterocycle—with a propyl chain (-CH₂CH₂CH₃) at the 4-position and an ethyl ester (-COOCH₂CH₃) at the 5-position. The compound’s canonical SMILES string is CCCC1=C(SC=N1)C(=O)OCC, reflecting its substitution pattern.
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃NO₂S |
| Molecular Weight | 199.27 g/mol |
| XLogP3 | ~2.8 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 61.8 Ų |
These properties suggest moderate lipophilicity, making the compound potentially suitable for permeating biological membranes, a trait shared with its methyl analog.
Synthesis and Manufacturing
General Synthetic Strategies
The synthesis of ethyl 4-propylthiazole-5-carboxylate can be inferred from methods used for analogous thiazole derivatives. A common approach involves:
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Thiazole Ring Formation: Reacting α-haloesters (e.g., ethyl 2-chloroacetoacetate) with thioamides in the presence of a base such as potassium carbonate .
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Substituent Introduction: Introducing the propyl group via alkylation or through pre-functionalized intermediates.
For example, the patent CN103664819A details a protocol for synthesizing ethyl 2-amino-4-methylthiazole-5-carboxylate using ethanol as a solvent, thiourea, and sodium carbonate. Adapting this method, replacing the methyl group with a propyl chain and omitting the bromination step (as in) could yield the target compound.
Reaction Optimization
Key parameters for high yield include:
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Temperature Control: Maintaining 60–70°C during cyclization to prevent side reactions .
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Solvent Selection: Ethanol or ethyl acetate, which stabilize intermediates while facilitating reflux .
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Catalysis: Sodium carbonate or similar mild bases to deprotonate thioamides and promote nucleophilic attack.
Physicochemical Properties and Stability
Spectral Characteristics
While experimental spectra for ethyl 4-propylthiazole-5-carboxylate are unavailable, its analogs provide benchmarks:
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IR Spectroscopy: Expected peaks near 1700 cm⁻¹ (C=O stretch of the ester) and 1250 cm⁻¹ (C-O ester stretch).
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NMR: A singlet for the thiazole proton (H-2) at δ 7.5–8.5 ppm and triplet signals for the propyl chain’s terminal methyl group (δ 0.9–1.1 ppm).
Thermal and Solubility Profiles
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Melting Point: Estimated at 80–90°C based on methyl analog data (mp 172–173°C for 2-amino-4-methylthiazole-5-carboxylate ).
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, ethanol) but insoluble in water due to the hydrophobic propyl chain.
Applications in Pharmaceutical and Material Sciences
Drug Development
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Prodrug Design: The ethyl ester could serve as a hydrolyzable prodrug moiety, enhancing bioavailability of carboxylic acid drugs.
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Antiviral Candidates: Thiazoles are explored against RNA viruses, including SARS-CoV-2, due to their ability to block viral protease activity.
Material Science
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Coordination Chemistry: The thiazole nitrogen can coordinate to metal ions, enabling applications in catalysis or sensors.
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Polymer Additives: Thiazole derivatives improve thermal stability in polymers, suggesting utility in high-performance materials.
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to reduce reaction steps and improve yields.
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Biological Screening: Testing against cancer cell lines and resistant pathogens to quantify efficacy.
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Computational Modeling: Predicting binding modes with P-gp and other therapeutic targets.
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